N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine
Brand Name: Vulcanchem
CAS No.: 581076-72-4
VCID: VC0029589
InChI: InChI=1S/C13H17NO3S/c1-8-4-5-11(6-9(8)2)18-7-12(13(16)17)14-10(3)15/h4-6,12H,7H2,1-3H3,(H,14,15)(H,16,17)/t12-/m0/s1
SMILES: CC1=C(C=C(C=C1)SCC(C(=O)O)NC(=O)C)C
Molecular Formula: C13H17NO3S
Molecular Weight: 267.343

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine

CAS No.: 581076-72-4

Cat. No.: VC0029589

Molecular Formula: C13H17NO3S

Molecular Weight: 267.343

* For research use only. Not for human or veterinary use.

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine - 581076-72-4

Specification

CAS No. 581076-72-4
Molecular Formula C13H17NO3S
Molecular Weight 267.343
IUPAC Name (2R)-2-acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid
Standard InChI InChI=1S/C13H17NO3S/c1-8-4-5-11(6-9(8)2)18-7-12(13(16)17)14-10(3)15/h4-6,12H,7H2,1-3H3,(H,14,15)(H,16,17)/t12-/m0/s1
Standard InChI Key ZLJANJUVOQDAHZ-LBPRGKRZSA-N
SMILES CC1=C(C=C(C=C1)SCC(C(=O)O)NC(=O)C)C

Introduction

Chemical Structure and Identification

Molecular Identity and Classification

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine is classified as a cysteine derivative with the molecular formula C13H17NO3S and a molecular weight of 267.35 g/mol. The compound is registered in chemical databases with PubChem CID 46783591 and CAS number 581076-72-4. This compound belongs to the broader class of acetylated amino acids with thioether linkages, characterized by the presence of an L-cysteine core structure modified with specific functional groups .

The compound is also known by several synonyms in scientific literature, including N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine and (2R)-2-acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid, reflecting its structural components and stereochemistry. The systematic IUPAC name highlights its structural characteristics, emphasizing the R-configuration at the alpha carbon of the cysteine residue .

Structural Characteristics

The chemical structure of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine features several key components:

  • An L-cysteine backbone providing the amino acid foundation

  • An acetyl group (CH3CO-) attached to the nitrogen atom of cysteine

  • A 3,4-dimethylphenyl group linked to the sulfur atom via a thioether bond

  • A carboxylic acid functional group from the cysteine portion

This structural arrangement creates a compound with distinct chemical properties and potential biological activities. The presence of both the acetyl and dimethylphenyl groups modifies the reactivity and solubility characteristics of the parent amino acid .

Physical and Chemical Properties

Physical Characteristics

The physical properties of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine have been documented through scientific analysis and database records. While complete experimental data on all physical properties is limited in the available literature, several key characteristics can be identified based on structural analysis and comparison with related compounds.

The compound exists as a solid at room temperature, consistent with its molecular weight and functional group composition. By comparison with its deuterated analog (N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3), which has a reported melting point of 140-142°C, the non-deuterated compound would likely exhibit similar thermal properties .

Chemical Reactivity

The chemical reactivity of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine is influenced by its functional groups and structural arrangement. The compound contains several reactive sites:

  • The carboxylic acid group (-COOH) can participate in esterification, amidation, and salt formation reactions

  • The thioether linkage (C-S-C) can undergo oxidation to form sulfoxides or sulfones

  • The acetamido group (CH3CONH-) provides hydrogen bonding capabilities

  • The aromatic ring with methyl substituents can participate in electrophilic aromatic substitution reactions

These reactive sites contribute to the compound's potential applications in organic synthesis and biological research. The thioether linkage, in particular, plays a significant role in the compound's potential antioxidant properties through interaction with oxidative species .

Synthesis and Preparation Methods

Analytical Characterization

Analytical characterization of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine is essential for confirming its identity and purity. Modern analytical techniques employed for characterization would include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight determination

  • Infrared Spectroscopy (IR) for functional group identification

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

These analytical methods provide comprehensive characterization of the compound's structure and purity, which is crucial for research applications requiring high-quality reagents .

Biological Significance and Applications

Research Applications

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine has several potential research applications in chemistry and biochemistry:

  • As a standard or reference compound in analytical methods

  • In metabolic studies investigating conjugation pathways

  • For structure-activity relationship studies of cysteine derivatives

  • In investigations of thioether-based antioxidant mechanisms

These applications highlight the compound's utility in both fundamental research and applied scientific investigations. The availability of the deuterated analog (N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3) further expands potential applications to include isotopic labeling studies and mass spectrometry-based analytical methods .

Comparative Analysis with Related Compounds

Structural Analogs

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine belongs to a broader family of acetylated cysteine derivatives with various substituents on the sulfur atom. Comparison with structural analogs provides insights into structure-activity relationships and potential functional properties:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteineC13H17NO3S267.35Base compound with 3,4-dimethylphenyl group
N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3C13H14D3NO3S270.36Contains three deuterium atoms in the acetyl group
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteineC9H17NO5S251.30Contains a 3,4-dihydroxybutyl group instead of dimethylphenyl
N-Acetyl-L-cysteineC5H9NO3S163.19Lacks the aromatic substituent on sulfur

This comparative analysis demonstrates the structural diversity within this class of compounds and highlights the unique features of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine. The presence of the dimethylphenyl group distinguishes it from simpler acetylcysteine derivatives and imparts specific physicochemical properties .

Isotopically Labeled Variants

The deuterated analog, N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3, represents an important isotopically labeled variant with applications in analytical chemistry and metabolic studies. This compound features three deuterium atoms in place of hydrogen atoms in the acetyl methyl group, resulting in a molecular weight of 270.36 g/mol compared to 267.35 g/mol for the non-deuterated compound .

Isotopically labeled variants serve important functions in:

  • Mass spectrometry-based quantitative analysis

  • Metabolic tracing studies

  • Reaction mechanism investigations

  • Internal standardization in analytical methods

The availability of both deuterated and non-deuterated forms enhances the utility of these compounds in scientific research, particularly in metabolic and pharmacokinetic studies where isotopic labeling facilitates tracking of metabolic transformations .

Current Research and Future Directions

Future Research Opportunities

Several promising directions for future research involving N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine can be identified:

  • Investigation of its potential antioxidant properties in biological systems

  • Exploration of structure-activity relationships through systematic modification of the aromatic substituents

  • Development of improved synthetic routes and scale-up methodologies

  • Studies of its metabolism and pharmacokinetics in relevant biological models

  • Evaluation of potential applications in environmental toxicology and biomarker research

These research directions could expand our understanding of this compound's significance and potentially lead to new applications in both basic science and applied fields .

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